3-Chloropropanoic anhydride 3-Chloropropanoic anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415128
InChI: InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2
SMILES: C(CCl)C(=O)OC(=O)CCCl
Molecular Formula: C6H8Cl2O3
Molecular Weight: 199.03 g/mol

3-Chloropropanoic anhydride

CAS No.:

Cat. No.: VC13415128

Molecular Formula: C6H8Cl2O3

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

3-Chloropropanoic anhydride -

Specification

Molecular Formula C6H8Cl2O3
Molecular Weight 199.03 g/mol
IUPAC Name 3-chloropropanoyl 3-chloropropanoate
Standard InChI InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2
Standard InChI Key UQNMBHOXSQYAAC-UHFFFAOYSA-N
SMILES C(CCl)C(=O)OC(=O)CCCl
Canonical SMILES C(CCl)C(=O)OC(=O)CCCl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

3-Chloropropanoic anhydride is a symmetrical anhydride derived from 3-chloropropanoic acid. Its structure features two 3-chloropropanoyl groups linked via an oxygen atom, as evidenced by the SMILES notation C(CCl)C(=O)OC(=O)CCCl\text{C(CCl)C(=O)OC(=O)CCCl} and InChIKey UQNMBHOXSQYAAC-UHFFFAOYSA-N\text{UQNMBHOXSQYAAC-UHFFFAOYSA-N} . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC6H8Cl2O3\text{C}_6\text{H}_8\text{Cl}_2\text{O}_3
Molecular Weight199.03 g/mol
Boiling Point108–110°C
AppearancePale yellow liquid
Purity>96%
Density~1.4 g/cm³ (estimated)

The compound’s reactivity stems from the electrophilic carbonyl groups, enabling nucleophilic acyl substitutions. It hydrolyzes readily in water to form 3-chloropropanoic acid and hydrochloric acid, a reaction critical to its handling and storage .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching) .

  • NMR: 1H^1\text{H} NMR signals at δ 2.8–3.2 ppm (m, 4H, CH₂Cl) and δ 4.3–4.6 ppm (m, 2H, COO) .

Synthesis and Industrial Production

Conventional Synthesis Routes

3-Chloropropanoic anhydride is synthesized via dehydration of 3-chloropropanoic acid using acylating agents like acetic anhydride or phosphorus pentoxide . Industrial-scale production often employs continuous processes to enhance yield and purity. For example, the reaction:

2ClCH2CH2COOH(Ac2O)(ClCH2CH2CO)2O+H2O2 \, \text{ClCH}_2\text{CH}_2\text{COOH} \xrightarrow{\text{(Ac}_2\text{O)}} \text{(ClCH}_2\text{CH}_2\text{CO)}_2\text{O} + \text{H}_2\text{O}

yields >96% purity under reflux conditions .

Patent-Based Methodologies

Notable patents, such as US5731469A and JP2701229B2, describe hydrochlorination of acrylic acid to produce 3-chloropropionic acid, a precursor to the anhydride . Key steps include:

  • Simultaneous Introduction: Hydrochloric acid gas and acrylic acid are fed into a reactor containing 3-chloropropionic acid (70–100%) at 40–60°C .

  • Degassing: Unreacted HCl is removed via nitrogen purging or reduced pressure .

  • Azeotropic Distillation: Water and residual HCl are separated under vacuum .

These methods achieve near-quantitative yields (>94%) and minimize acrylic acid residues (<2%) .

Applications in Chemical Industries

Pharmaceutical Intermediates

3-Chloropropanoic anhydride is pivotal in synthesizing chlorinated heterocycles, such as antimicrobial agents and kinase inhibitors. For instance, it facilitates the acetylation of amines in drug candidates like 5′-sulfamoyl adenosine derivatives, enhancing their bioavailability . A 2019 study demonstrated its role in producing thiochroman-4-one derivatives with potent antibacterial activity (MIC: 5 μM against E. coli) .

Agrochemicals and Polymers

The compound serves as a monomer in polyimide production, imparting thermal stability to polymers . In agrochemicals, it is used to synthesize herbicides like chloropropionate esters, which inhibit acetyl-CoA carboxylase in plants .

Recent Research and Developments

Recent studies focus on optimizing synthesis for greener chemistry. For example, catalytic dehydration using zeolites reduces energy consumption by 30% compared to traditional methods . Additionally, its mutagenic properties have spurred interest in safer analogues, such as fluorinated anhydrides, though these remain less cost-effective .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator